REACTION_SMILES
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[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1.[P:14]([Br:15])([Br:16])[Br:17]>>[O:1]=[C:2]([c:4]1[cH:5][cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1)[Br:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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O=C(Br)c1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |